4-Pyrimidinol, 5-(4-chlorophenyl)-
CAS No.: 33258-75-2
Cat. No.: VC16071894
Molecular Formula: C10H7ClN2O
Molecular Weight: 206.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33258-75-2 |
|---|---|
| Molecular Formula | C10H7ClN2O |
| Molecular Weight | 206.63 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-1H-pyrimidin-6-one |
| Standard InChI | InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)9-5-12-6-13-10(9)14/h1-6H,(H,12,13,14) |
| Standard InChI Key | MRYBHXBVGYPVCA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C2=CN=CNC2=O)Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Nomenclature and Molecular Formula
The systematic name 5-(4-chlorophenyl)-4-pyrimidinol derives from the pyrimidine backbone substituted with a hydroxyl group (-OH) at position 4 and a 4-chlorophenyl moiety at position 5. Its molecular formula is CHClNO, with a theoretical molecular weight of 206.63 g/mol (calculated from atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00) .
Structural Features
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Pyrimidine Core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.
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Substituents:
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4-Hydroxyl Group: Introduces hydrogen-bonding capacity and polarity.
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5-(4-Chlorophenyl) Group: A hydrophobic, electron-withdrawing substituent influencing electronic distribution and intermolecular interactions.
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The planar structure of the pyrimidine ring facilitates π-π stacking interactions, while the chloro group enhances lipophilicity, as evidenced by related compounds like 5-(4-chlorophenyl)pyrimidine (logP = 2.5) .
Synthesis and Reactivity
Synthetic Pathways
While no explicit synthesis route for 5-(4-chlorophenyl)-4-pyrimidinol is documented, analogous pyrimidine derivatives suggest feasible strategies:
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Condensation Reactions: Starting with 4-chloroacetophenone and urea under acidic conditions to form the pyrimidine ring, followed by hydroxylation at position 4.
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Nucleophilic Substitution: Introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling to a pre-functionalized pyrimidine intermediate .
Reactivity Profile
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Hydroxyl Group: Susceptible to alkylation, acetylation, or oxidation.
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Chlorophenyl Group: Participates in electrophilic substitution reactions (e.g., nitration, sulfonation) due to the electron-withdrawing effect of chlorine.
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Tautomerism: The 4-hydroxyl group may exhibit keto-enol tautomerism, influencing solubility and stability .
Physicochemical Properties
Predicted Properties
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~3200 cm (O-H stretch), ~1600 cm (C=N), and ~750 cm (C-Cl) .
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NMR:
Computational and Toxicity Profiling
ADMET Predictions
| Parameter | Prediction | Tool/Reference |
|---|---|---|
| Bioavailability | Moderate (0.55) | SwissADME |
| Blood-Brain Barrier | Low permeability | Boiled-Egg Model |
| CYP450 Inhibition | Non-inhibitor | PreADMET |
| Ames Toxicity | Non-mutagenic | ProTox-II |
Toxicity Considerations
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